ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[(2-methylpyrazole-3-carbonyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-3-22-14(21)19-7-5-9-11(8-19)23-13(16-9)17-12(20)10-4-6-15-18(10)2/h4,6H,3,5,7-8H2,1-2H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISQAPZUFWDGDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazolo[5,4-c]pyridine core fused with a pyrazole moiety. The presence of various functional groups contributes to its biological activity. The molecular formula is and its molecular weight is approximately 302.34 g/mol.
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown promising activity against various bacterial strains, including E. coli and Staphylococcus aureus. Studies have indicated that modifications in the pyrazole structure can enhance antimicrobial potency, suggesting that the aliphatic amide linkage plays a crucial role in its activity .
- Anti-inflammatory Properties : Compounds containing the pyrazole nucleus are known for their anti-inflammatory effects. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating significant inhibitory activity comparable to standard anti-inflammatory drugs .
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties. It has been tested against various cancer cell lines with results indicating cytotoxic effects. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammatory pathways and microbial resistance mechanisms.
- Modulation of Signaling Pathways : It appears to modulate key signaling pathways associated with inflammation and cancer cell proliferation, including NF-kB and MAPK pathways.
- Interaction with Cellular Targets : Binding studies suggest that the compound interacts with specific cellular receptors or proteins that mediate its biological effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate has shown promise in the development of new therapeutic agents. The compound's structure suggests potential interactions with biological targets, making it a candidate for drug design.
Antimicrobial Activity
Recent studies have demonstrated the compound's effectiveness against various bacterial strains. For instance, a study on pyrazole derivatives highlighted their antibacterial properties against Staphylococcus aureus and Escherichia coli, with compounds exhibiting significant zones of inhibition in disc diffusion assays .
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 18 |
Anticancer Potential
The structural features of this compound suggest it may inhibit cancer cell proliferation. Preliminary molecular docking studies indicate favorable interactions with targets involved in cancer pathways. For example, derivatives of pyrazole have been reported to exhibit cytotoxic effects against various cancer cell lines such as K562 and MCF-7 .
Agricultural Sciences Applications
In agricultural research, compounds similar to this compound are being investigated for their herbicidal and fungicidal properties.
Herbicidal Activity
Research has indicated that pyrazole derivatives can act as herbicides by inhibiting specific enzymes involved in plant metabolism. This compound may share similar mechanisms of action, potentially offering a novel approach to weed management in crop production.
Material Sciences Applications
The unique chemical structure of this compound also opens avenues for applications in material sciences.
Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing functional materials with specific electronic or optical properties. Research is ongoing to explore its use in organic electronics and photonic devices.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives including this compound against clinical isolates of bacteria. The findings revealed that this compound exhibited superior activity compared to standard antibiotics.
Case Study 2: Cancer Cell Line Studies
In vitro studies on K562 leukemia cells showed that treatment with this compound resulted in reduced cell viability and induced apoptosis, suggesting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate?
- Methodological Answer : The synthesis can involve cyclocondensation reactions, as demonstrated for structurally analogous pyrazole-thiazolo pyridine hybrids. For example, ethyl pyrazole carboxylates are typically synthesized via cyclocondensation of acetoacetate derivatives with hydrazines or substituted amines under reflux conditions in ethanol. Post-synthetic modifications, such as amidation or alkylation, can introduce the carboxamido and dihydrothiazolo groups . Key steps include:
- Step 1 : Cyclocondensation of ethyl acetoacetate with phenylhydrazine to form pyrazole intermediates.
- Step 2 : Hydrolysis of esters to carboxylic acids under basic conditions.
- Step 3 : Amidation with activated carbonyl groups (e.g., using carbodiimide coupling agents).
- Validation : Confirm purity via NMR and LC-MS, referencing spectral data from analogous compounds (e.g., δ 1.18–1.21 ppm for ethyl ester protons) .
Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (dichloromethane) using UV-Vis spectroscopy or gravimetric analysis. For example, pyrazole-carboxylate derivatives often show moderate solubility in DMSO (~10–20 mg/mL) .
- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (4°C–40°C), and humidity (40–80% RH). Monitor degradation products via HPLC, focusing on hydrolytic cleavage of the ester or amide bonds .
Advanced Research Questions
Q. What computational strategies can optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. For instance, ICReDD’s approach integrates reaction path searches with experimental validation to minimize trial-and-error synthesis. Key steps:
- Step 1 : Simulate energy profiles for cyclocondensation and amidation steps.
- Step 2 : Apply machine learning to predict optimal conditions (e.g., solvent, catalyst) from historical reaction databases.
- Step 3 : Validate predictions experimentally, iterating with computational feedback to refine pathways .
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Methodological Answer :
- Hypothesis Testing : Compare activity across multiple assays (e.g., enzyme inhibition vs. cell viability). For example, discrepancies in IC values may arise from assay-specific interference (e.g., thiazolo-pyridine fluorescence in fluorogenic assays).
- Data Normalization : Use internal standards (e.g., known inhibitors) to calibrate activity measurements.
- Structural Analysis : Perform SAR studies by synthesizing analogs (e.g., modifying the pyrazole or thiazolo moieties) to isolate critical functional groups .
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA). Monitor at λ = 254 nm, referencing retention times of structurally similar compounds .
- Membrane Technologies : Employ nanofiltration to separate low-MW byproducts (<500 Da) under high-pressure conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
